N~4~-(3-fluorophenyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorophenyl, methoxyethyl, and nitro groups, making it a versatile molecule for chemical reactions and biological studies.
Properties
Molecular Formula |
C13H15FN6O3 |
|---|---|
Molecular Weight |
322.30 g/mol |
IUPAC Name |
4-N-(3-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H15FN6O3/c1-23-6-5-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-3-8(14)7-9/h2-4,7H,5-6H2,1H3,(H4,15,16,17,18,19) |
InChI Key |
ZRWAWGNFSRTZMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a pyrimidine derivative with appropriate fluorophenyl and methoxyethyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- N4-(3-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N4-(3-BROMOPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
The uniqueness of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
